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Introduction
Bleximenib (JNJ-75276617) is a potent and selective, orally bioavailable small molecule

inhibitor of the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase

2A).[1][2] This interaction is a critical dependency for the survival and proliferation of leukemic

cells with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1]

[3] Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of key

oncogenic target genes such as HOXA9 and MEIS1, which in turn inhibits leukemic cell

proliferation, induces apoptosis, and promotes myeloid differentiation.[2] Furthermore,

preclinical studies have shown that bleximenib can upregulate MHC class I and II expression

on leukemic cells, potentially enhancing their recognition by the immune system.

These application notes provide detailed protocols for the use of Bleximenib in patient-derived

xenograft (PDX) models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia

(ALL), offering a framework for preclinical efficacy and pharmacodynamic studies.

Mechanism of Action: The Menin-KMT2A Axis
The menin-KMT2A interaction is crucial for the pathogenesis of certain leukemias. In KMT2A-

rearranged leukemias, the fusion protein aberrantly recruits the menin-KMT2A complex to

target genes, leading to their sustained expression and driving leukemogenesis. In NPM1-

mutant AML, the mutated NPM1 protein also relies on the menin-KMT2A interaction to maintain
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the expression of leukemogenic genes. Bleximenib binds to menin, preventing its interaction

with KMT2A and thereby disrupting this oncogenic signaling cascade.
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Caption: Bleximenib inhibits the menin-KMT2A interaction, downregulating oncogenes and

promoting apoptosis and differentiation in leukemic cells.

Preclinical Efficacy Data in PDX Models
Bleximenib has demonstrated significant anti-leukemic activity in preclinical PDX models of

AML and ALL. The following tables summarize key efficacy data from these studies.

Table 1: Monotherapy Efficacy of Bleximenib in AML PDX Models
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PDX Model
Genetic
Alteration

Dosing
Regimen

Key Efficacy
Readouts

Reference

MOLM-14

(subcutaneous

xenograft)

KMT2A-r

30, 50, 100

mg/kg, oral, daily

for 5 weeks

Dose-dependent

tumor

regressions of

70%, 97%, and

99%

respectively.

[3]

CBAM-68552 KMT2A-AF6 Not specified

Statistically

significant

increased

lifespan (>89%)

at all dose levels.

[3]

Table 2: Combination Therapy Efficacy of Bleximenib in AML PDX Models

PDX Model
Genetic
Alteration

Dosing
Regimen

Key Efficacy
Readouts

Reference

Not specified KMT2A-r

Bleximenib (10

mg/kg, oral, daily

for 4 weeks) +

Venetoclax (100

mg/kg, oral, daily

for 4 weeks) +

Azacitidine (2

mg/kg, IP, daily

for 1 week)

Significantly

increased

survival in mice.

Experimental Protocols
The following protocols provide a framework for conducting preclinical studies with Bleximenib
in AML PDX models.
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Establishment of AML Patient-Derived Xenograft (PDX)
Models
This protocol is adapted from established methods for engrafting primary human AML cells into

immunodeficient mice.

Materials:

Primary AML patient bone marrow or peripheral blood mononuclear cells (MNCs) with

KMT2A-r or NPM1 mutations.

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice),

6-8 weeks old.

RPMI-1640 medium with 20% Fetal Bovine Serum (FBS).

Phosphate-Buffered Saline (PBS) with 0.25% FBS.

40 µm cell strainer.

Syringes and needles for intravenous injection.

Procedure:

Cell Preparation:

Rapidly thaw frozen primary AML cells in a 37°C water bath.

Immediately transfer the thawed cells dropwise into pre-warmed RPMI-1640 with 20%

FBS.

Filter the cell suspension through a 40 µm cell strainer to remove clumps.

Centrifuge at 250 x g for 5 minutes at 4°C.

Resuspend the cell pellet in PBS with 0.25% FBS.

Perform a viable cell count using trypan blue exclusion.
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Cell Injection:

Resuspend the desired number of viable AML cells (typically 1-5 x 106 cells) in 100-200

µL of sterile PBS.

Inject the cell suspension intravenously (i.v.) via the tail vein of the NSG mice.

Engraftment Monitoring:

Starting 4-6 weeks post-injection, monitor for signs of leukemia development (e.g., weight

loss, hunched posture, ruffled fur).

Collect peripheral blood samples weekly to monitor the percentage of human CD45+

(hCD45+) cells by flow cytometry. Engraftment is typically considered successful when

>1% of circulating cells are hCD45+.
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Caption: Workflow for the establishment of AML patient-derived xenograft models.

Bleximenib Formulation and Administration
Materials:

Bleximenib (oxalate salt).

Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in sterile water).

Oral gavage needles (20-gauge, 1.5-inch for adult mice).

1 mL syringes.

Vortex mixer.

Analytical balance.

Procedure:

Formulation Preparation:

Calculate the required amount of Bleximenib based on the desired dose and the number

of animals.

Weigh the Bleximenib powder accurately.

Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water.

Add a small volume of the vehicle to the Bleximenib powder to create a paste.

Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

Oral Administration:

Weigh each mouse to determine the precise volume of the Bleximenib formulation to be

administered (typically 5-10 mL/kg).

Administer the Bleximenib suspension orally using a gavage needle.
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Dosing is typically performed once daily.

Table 3: Recommended Dosing for Bleximenib Monotherapy in PDX Models

Parameter Value

Compound Bleximenib (oxalate salt)

Vehicle 0.5% Methylcellulose in water

Administration Route Oral gavage

Dosing Volume 5-10 mL/kg

Dosing Frequency Once daily

Efficacious Dose Range 30 - 100 mg/kg

Pharmacodynamic Analysis: Target Gene Expression
To confirm that Bleximenib is engaging its target and modulating downstream pathways, the

expression of key target genes such as MEIS1 and HOXA9 should be assessed.

Materials:

PDX-derived leukemic cells (from bone marrow or spleen).

RNA extraction kit.

cDNA synthesis kit.

Quantitative PCR (qPCR) reagents and instrument.

Primers for human MEIS1, HOXA9, and a housekeeping gene (e.g., GAPDH or ACTB).

Procedure:

Sample Collection and RNA Extraction:
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At the end of the treatment period, euthanize the mice and harvest bone marrow and/or

spleen.

Isolate leukemic cells (e.g., by flushing the bone marrow or dissociating the spleen).

Extract total RNA from the cells using a commercial kit according to the manufacturer's

instructions.

cDNA Synthesis:

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Quantitative PCR (qPCR):

Perform qPCR using primers for MEIS1, HOXA9, and the housekeeping gene.

Analyze the data using the ΔΔCt method to determine the relative expression of the target

genes in Bleximenib-treated versus vehicle-treated groups.

Efficacy Assessment: Flow Cytometry Analysis of
Leukemic Burden and Differentiation
Flow cytometry is a powerful tool to quantify the leukemic burden and assess changes in cell

differentiation in response to Bleximenib treatment.

Materials:

PDX-derived bone marrow and spleen cells.

Red blood cell lysis buffer.

FACS buffer (PBS with 2% FBS).

Fluorochrome-conjugated antibodies against human and mouse CD45, and human AML

markers (e.g., CD33, CD117, CD34, CD11b).

Flow cytometer.
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Procedure:

Cell Preparation:

Prepare single-cell suspensions from bone marrow and spleen.

Lyse red blood cells using a lysis buffer.

Wash the cells with FACS buffer.

Antibody Staining:

Stain the cells with a cocktail of antibodies against human and mouse CD45 to distinguish

human leukemic cells from mouse hematopoietic cells.

Include antibodies against markers of immaturity (CD34, CD117) and myeloid

differentiation (CD11b, CD14, CD15) to assess changes in the leukemic cell phenotype.

Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.

Analyze the data to determine the percentage of hCD45+ cells in the bone marrow and

spleen as a measure of leukemic burden.

Within the hCD45+ population, analyze the expression of differentiation markers to assess

the pro-differentiating effects of Bleximenib.

Table 4: Example Flow Cytometry Panel for AML PDX Models
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Marker Fluorochrome Purpose

hCD45 FITC Identify human leukemic cells

mCD45 PE
Exclude mouse hematopoietic

cells

CD34 APC
Marker of hematopoietic stem

and progenitor cells

CD117 PE-Cy7 Marker of myeloid blasts

CD33 PerCP-Cy5.5 Myeloid lineage marker

CD11b BV421 Myeloid differentiation marker

Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the

preclinical evaluation of Bleximenib in patient-derived xenograft models of acute leukemia. By

following these detailed methodologies, researchers can effectively assess the in vivo efficacy

and pharmacodynamic effects of this promising menin-KMT2A inhibitor, contributing to its

further development as a targeted therapy for patients with KMT2A-rearranged or NPM1-

mutant leukemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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